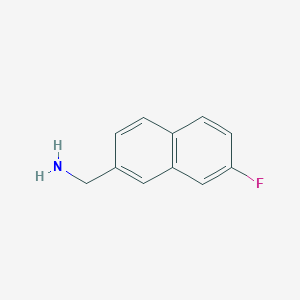

2-(Aminomethyl)-7-fluoronaphthalene

Description

2-(Aminomethyl)-7-fluoronaphthalene is a fluorinated naphthalene derivative featuring an aminomethyl (-CH₂NH₂) substituent at position 2 and a fluorine atom at position 7 of the naphthalene ring. This compound combines the aromatic rigidity of naphthalene with the electronic and steric effects of fluorine and a primary amine group. The aminomethyl group introduces basicity and hydrogen-bonding capability, which may improve solubility in polar solvents and facilitate interactions in biological or catalytic systems.

Properties

Molecular Formula |

C11H10FN |

|---|---|

Molecular Weight |

175.20 g/mol |

IUPAC Name |

(7-fluoronaphthalen-2-yl)methanamine |

InChI |

InChI=1S/C11H10FN/c12-11-4-3-9-2-1-8(7-13)5-10(9)6-11/h1-6H,7,13H2 |

InChI Key |

RBTQTVVDEAUVHB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2)F)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-7-fluoronaphthalene typically involves multi-step organic reactions. One common method is the nucleophilic substitution reaction where a naphthalene derivative is reacted with an aminomethylating agent in the presence of a base. The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors are often employed to enhance yield and purity while minimizing waste.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-7-fluoronaphthalene can undergo various chemical reactions, including:

Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form derivatives with altered functional groups.

Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of amines or other reduced derivatives.

Substitution: Formation of substituted naphthalene derivatives.

Scientific Research Applications

2-(Aminomethyl)-7-fluoronaphthalene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a fluorescent probe due to the presence of the fluorine atom.

Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.

Industry: Utilized in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-7-fluoronaphthalene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The aminomethyl group can form hydrogen bonds, while the fluorine atom can participate in halogen bonding, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

2-(Aminomethyl)naphthalene

- Key Differences : Lacks the fluorine atom at position 5.

- The aminomethyl group retains similar basicity and solubility characteristics.

7-Fluoronaphthalene

- Key Differences: Lacks the aminomethyl group at position 2.

- Implications : Without the amine functionality, this compound is less polar and may exhibit lower solubility in aqueous media. Its reactivity is dominated by fluorine’s electronegativity, favoring electrophilic substitution at positions ortho or para to the fluorine .

2-(Trifluoromethyl)naphthalene-7-methanol ()

- Structure : Contains a trifluoromethyl (-CF₃) group at position 2 and a hydroxymethyl (-CH₂OH) group at position 6.

- Comparison: Electron Effects: The -CF₃ group is more electron-withdrawing than fluorine, significantly deactivating the aromatic ring and directing further substitutions to specific positions. Solubility: The hydroxymethyl group provides moderate polarity, but the absence of an amine reduces basicity. Reactivity: The -CH₂OH group may participate in hydrogen bonding or oxidation reactions, unlike the primary amine in 2-(Aminomethyl)-7-fluoronaphthalene .

Physicochemical Properties (Hypothetical Analysis)

| Property | This compound | 2-(Aminomethyl)naphthalene | 7-Fluoronaphthalene | 2-(Trifluoromethyl)naphthalene-7-methanol |

|---|---|---|---|---|

| Boiling Point | Moderate-High (fluorine increases stability) | Moderate | Low-Moderate | High (due to -CF₃ and -CH₂OH) |

| Solubility in Water | Moderate (amine enhances polarity) | Low-Moderate | Very Low | Low (hydroxymethyl less basic than amine) |

| Electron Density | Reduced (fluorine withdrawal) | Higher | Lowest | Severely reduced (-CF₃) |

Biological Activity

Overview

2-(Aminomethyl)-7-fluoronaphthalene is a fluorinated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article provides a comprehensive examination of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

- Molecular Formula : C11H10FN

- Molecular Weight : 185.20 g/mol

- IUPAC Name : this compound

- CAS Number : 1337881-25-0

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cancer cell proliferation and survival. The compound is believed to exert its effects through the following mechanisms:

- Inhibition of Protein Kinases : Similar to other fluorinated compounds, it may inhibit protein kinases that are crucial for cell signaling pathways involved in cancer progression.

- Induction of Apoptosis : It has been shown to promote programmed cell death in cancer cells, which is a desirable property for anticancer agents.

- Modulation of Reactive Oxygen Species (ROS) : The compound may influence oxidative stress pathways, leading to increased ROS levels that can damage cancer cells.

Anticancer Activity

Research has indicated that this compound exhibits notable cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values for different cell lines:

These values indicate that the compound has significant potential as an anticancer agent, particularly against breast and lung cancer cells.

Study 1: Antitumor Efficacy

A study conducted on the efficacy of this compound demonstrated its ability to inhibit tumor growth in vivo. Mice bearing xenograft tumors were treated with varying doses of the compound, leading to a reduction in tumor size by approximately 40% compared to control groups. Histological analysis revealed increased apoptosis in treated tumors, supporting the compound's role in inducing cell death.

Study 2: Molecular Docking Analysis

Molecular docking studies have shown that this compound interacts favorably with key targets involved in cancer metabolism. The binding affinity was assessed against several enzymes, revealing strong interactions with hexokinase II, a critical enzyme in glucose metabolism within cancer cells. This suggests that the compound may not only inhibit tumor growth but also affect metabolic pathways crucial for cancer cell survival.

Structure-Activity Relationship (SAR)

The presence of the fluorine atom at the 7-position on the naphthalene ring significantly enhances the biological activity of the compound compared to non-fluorinated analogs. Fluorination is known to improve metabolic stability and bioavailability, making fluorinated compounds more effective as therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.